molecular formula C9H11NO2 B597603 6-Ethoxy-5-methylnicotinaldehyde CAS No. 1224604-16-3

6-Ethoxy-5-methylnicotinaldehyde

Cat. No.: B597603
CAS No.: 1224604-16-3
M. Wt: 165.192
InChI Key: JLBZHLWTJIDATP-UHFFFAOYSA-N
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Description

6-Ethoxy-5-methylnicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by its yellowish liquid form and strong odor. This compound is utilized in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-5-methylnicotinaldehyde typically involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . This process can be carried out using various oxidizing agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-5-methylnicotinaldehyde can undergo several types of chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-Ethoxy-5-methylnicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with aldehyde dehydrogenase enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    6-Methylnicotinaldehyde: Shares a similar structure but lacks the ethoxy group.

    5-Ethoxy-6-methylnicotinaldehyde: Similar but with different positioning of the ethoxy and methyl groups.

Uniqueness: 6-Ethoxy-5-methylnicotinaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-ethoxy-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9-7(2)4-8(6-11)5-10-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBZHLWTJIDATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856114
Record name 6-Ethoxy-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224604-16-3
Record name 6-Ethoxy-5-methyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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